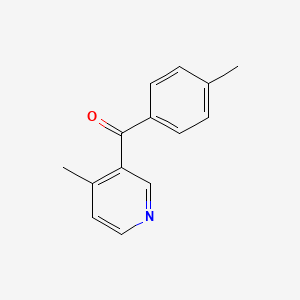

3-(4-Methylbenzoyl)-4-methylpyridine

Beschreibung

BenchChem offers high-quality 3-(4-Methylbenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylbenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-methylphenyl)-(4-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVOXOFZNXXEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylbenzoyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenyl)(4-methylpyridin-3-yl)methanone, also known as 3-(4-Methylbenzoyl)-4-methylpyridine, is a chemical compound of interest in medicinal chemistry and materials science due to its structural motifs. The pyridyl ketone framework is a key feature in various biologically active molecules. This guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for this target compound, grounded in established chemical principles.

Synthesis of 3-(4-Methylbenzoyl)-4-methylpyridine

A robust and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] In the case of 3-(4-Methylbenzoyl)-4-methylpyridine, the synthesis can be envisioned through the Friedel-Crafts acylation of 4-methylpyridine (4-picoline) with 4-methylbenzoyl chloride.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-methylbenzoyl chloride upon coordination with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the 4-methylpyridine ring. The substitution is expected to occur predominantly at the 3-position of the pyridine ring, which is the most nucleophilic position. A subsequent workup quenches the reaction and liberates the desired product.

Figure 1: Proposed mechanism for the Friedel-Crafts acylation of 4-methylpyridine.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-Methylpyridine (4-picoline)

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is assembled and flame-dried.

-

Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, a solution of 4-methylpyridine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The mixture is stirred vigorously until all the aluminum salts are dissolved.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed successively with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Methylbenzoyl)-4-methylpyridine.

Characterization of 3-(4-Methylbenzoyl)-4-methylpyridine

The synthesized compound must be thoroughly characterized to confirm its identity and purity. The following techniques are essential for this purpose.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Appearance | Solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and the methyl-substituted benzene ring, as well as singlets for the two methyl groups. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS in CDCl₃):

-

Pyridine Protons: Signals for the protons at positions 2, 5, and 6 of the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).

-

Benzene Protons: Two doublets corresponding to the four protons of the p-substituted benzene ring are expected in the aromatic region (δ 7.2-7.9 ppm).

-

Methyl Protons: Two singlets, one for the methyl group on the pyridine ring and one for the methyl group on the benzoyl moiety, are expected in the aliphatic region (δ 2.3-2.5 ppm).

-

-

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The predicted chemical shifts are:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region (δ ~195 ppm).

-

Aromatic Carbons: Signals for the carbons of the pyridine and benzene rings are expected in the aromatic region (δ 120-160 ppm).

-

Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region (δ ~21 ppm).

-

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

-

Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern can provide structural information. Expected key fragments include the molecular ion peak (M⁺) and fragments corresponding to the loss of the methylbenzoyl group or the methylpyridyl group.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[4][5][6]

-

Expected Absorptions:

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹.[7]

-

C=N and C=C Stretches: Aromatic C=N and C=C stretching vibrations from the pyridine and benzene rings are expected in the region of 1400-1600 cm⁻¹.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups will appear just below 3000 cm⁻¹.

-

Workflow for Synthesis and Characterization

Figure 2: A generalized workflow for the synthesis and characterization of 3-(4-Methylbenzoyl)-4-methylpyridine.

Conclusion

This technical guide outlines a reliable synthetic pathway for 3-(4-Methylbenzoyl)-4-methylpyridine via Friedel-Crafts acylation and details the necessary analytical techniques for its comprehensive characterization. The provided experimental protocol and predicted spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis of novel pyridyl ketones for various applications in drug discovery and materials science. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.

References

-

FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE - SID. (n.d.). Retrieved from [Link]

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. (2022, February 15). Retrieved from [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application | ACS Omega. (2024, May 30). Retrieved from [Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. (2023, June 10). Retrieved from [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. (n.d.).

-

Compound: CHEMBL357322 - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

-

Synthesis and chemical properties of 4-aroyl-3-methyl-4,10-dihydroindeno[1,2-b]pyrazolo-[4,3-e]pyridin-5-ones - ResearchGate. (2025, August 9). Retrieved from [Link]

-

di-2-Pyridyl ketone - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Representation of substituted pyridines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd. (n.d.). Retrieved from [Link]

-

Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. (2015, February 18). Retrieved from [Link]

-

4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone - Wikipedia. (n.d.). Retrieved from [Link]

-

3-(4-Methylphenyl)-4H-chromen-4-one - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. (n.d.). Retrieved from [Link]

-

Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC. (2023, August 29). Retrieved from [Link]

-

4-Benzylpyridine | C12H11N | CID 16458 - PubChem. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

API-Mass Spectrometry of Polyketides. I. A Study on the Fragmentation of Triketide Lactones. (2025, August 10). Retrieved from [Link]

-

Antiinflammatory aryl pyridyl ketones | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Friedel–Crafts acylation of different arenes with benzoyl chloride... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

"molecular docking studies involving 3-(4-Methylbenzoyl)-4-methylpyridine"

A Scaffold-Based Approach to Microtubule Inhibitor Discovery

Executive Summary

This technical guide outlines the computational workflow for evaluating 3-(4-Methylbenzoyl)-4-methylpyridine (hereafter referred to as 3,4-MBMP ) as a pharmaceutical lead. Structurally, 3,4-MBMP belongs to the diaryl ketone class, a pharmacophore sharing significant electronic and steric similarities with established microtubule-destabilizing agents (MDAs) like phenstatin and combretastatin A-4.

This guide moves beyond basic docking tutorials to address the specific challenges of this scaffold: ortho-substitution driven atropisomerism and pyridine nitrogen protonation states . It is designed for medicinal chemists and computational biologists seeking to rigorously validate this compound against the Colchicine Binding Site (CBS) of

Part 1: Ligand Architectonics & Conformational Analysis

The primary source of error in docking diaryl ketones is the neglect of the dihedral twist. The steric clash between the carbonyl oxygen and the methyl group at the 4-position of the pyridine ring forces the molecule out of planarity.

1.1 Density Functional Theory (DFT) Optimization

Standard force fields (MMFF94, UFF) often underestimate the energy barrier of rotation for ortho-substituted biaryls. To ensure the docked pose is biologically accessible:

-

Method: Perform geometry optimization using B3LYP/6-31G * (or higher) in the gas phase.

-

Objective: Calculate the equilibrium dihedral angle (

) between the pyridine and phenyl rings. -

Protocol:

-

Generate the initial 3D structure.

-

Run a Relaxed Potential Energy Surface (PES) Scan on the central

torsion. -

Extract the global minimum conformer. Note: Expect a twist angle of

45-60° due to the 4-methyl steric anchor.

-

1.2 Charge Assignment & Tautomerism

-

Protonation State: The pyridine nitrogen (

) is predominantly neutral at physiological pH (7.4). However, if the target pocket is acidic (e.g., specific lysosomal targets), generate the protonated species ( -

Charge Model: Use Gasteiger-Marsili or RESP (Restrained Electrostatic Potential) charges derived from the DFT output. Do not rely on Gasteiger charges calculated on unoptimized geometries.

Part 2: Target Selection & Preparation

While benzoylpyridines show affinity for various kinases, the Colchicine Binding Site (CBS) of Tubulin is the most validated target for this pharmacophore due to the hydrophobic pocket's requirement for a "twisted" biaryl system.

2.1 Crystal Structure Retrieval[1]

-

Target: Tubulin-Colchicine Complex.[2]

-

PDB ID: 4O2B (High resolution, 2.30 Å) or 1SA0.

-

Rationale: 4O2B contains a native colchicine ligand, providing a reliable reference for the "twisted" conformation required by the CBS.

2.2 Protein Preparation Protocol

-

Strip Waters: Remove crystallographic water molecules, except those bridging the ligand and protein (rare in CBS, but check for H-bond networks).

-

Fix Side Chains: Model missing residues using a rotamer library (e.g., Dunbrack 2010).

-

H-Bond Optimization: Optimize Hydrogen bond networks (flip Asn/Gln/His) at pH 7.4.

-

Energy Minimization: Restrained minimization (OPLS3e or AMBER ff14SB) to relieve steric clashes introduced during protonation. RMSD limit: 0.30 Å (prevents distorting the experimental backbone).

Part 3: The Docking Protocol (Step-by-Step)

This protocol assumes the use of a genetic algorithm-based docker (e.g., AutoDock Vina or Glide), which is standard for small molecule exploration.

3.1 Grid Generation

The CBS is located at the interface of

-

Center: Define the grid box center using the centroid of the co-crystallized ligand (Colchicine) in 4O2B.

-

Dimensions:

Å. This is sufficient to cover the hydrophobic sub-pockets (Zones 1, 2, and 3) without exploring irrelevant surface space.

3.2 Docking Parameters (The "Precision" Settings)

To avoid false positives, increase the sampling exhaustiveness:

-

Algorithm: Lamarckian Genetic Algorithm (LGA) or Iterated Local Search.

-

Exhaustiveness/Precision: Set to 32 (Vina) or XP (Extra Precision in Glide).

-

Num Modes: Generate 20 poses.

-

Energy Range: 3.0 kcal/mol (discard poses significantly worse than the best).

3.3 The "Self-Validating" Control

Crucial Step: Before docking 3,4-MBMP, re-dock the native ligand (Colchicine) extracted from the PDB.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid or force field parameters are incorrect.

Part 4: Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline, emphasizing the feedback loop between DFT and docking.

Figure 1: Integrated workflow for precision docking of 3,4-MBMP, highlighting the critical DFT optimization step.

Part 5: Results Interpretation & Interaction Profiling

When analyzing the docking results for 3,4-MBMP, focus on these specific molecular interactions which define high-affinity binding in the CBS.

5.1 Key Residue Interactions

| Interaction Type | Target Residue (Tubulin | Ligand Moiety (3,4-MBMP) | Significance |

| H-Bond (Acceptor) | Cys241 or Val238 | Pyridine Nitrogen | Critical for anchoring the heterocycle. |

| Tyr202 | 4-Methylbenzoyl ring | Stabilizes the "A-ring" mimetic. | |

| Hydrophobic | Leu248, Leu255 | 4-Methyl group (Pyridine) | Fits into the hydrophobic pocket, increasing selectivity. |

| Cation- | Lys254 | Benzoyl ring | Potential electrostatic stabilization. |

5.2 The "Pose Filter"

Reject any pose where:

-

The pyridine nitrogen is exposed to the solvent (it should be buried).

-

The dihedral angle is planar (0° or 180°). The pocket requires a twisted conformation.

-

The binding energy (

) is > -7.0 kcal/mol (typical cutoff for lead compounds in this pocket).

Part 6: Experimental Validation (Next Steps)

To validate the in silico findings, the following assays are recommended:

-

Tubulin Polymerization Assay: Fluorescence-based monitoring of tubulin assembly in the presence of 3,4-MBMP.

-

Competitive Binding Assay: Displacement of

-Colchicine to confirm the binding site.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943-2971. Link

-

Wang, Y., et al. (2014). Structure of the colchicine-binding site of tubulin. Nature, 512, 85–90 (PDB 4O2B Reference). Link

-

Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(22), 9296–9309. (Provides context for benzoyl-heterocycle docking). Link

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard reference for DFT methodology).

Sources

Application Notes & Protocols: 3-(4-Methylbenzoyl)-4-methylpyridine as a Chemical Probe for Steroidogenesis

Disclaimer: This document is intended for research purposes only. The information provided is based on the analysis of publicly available scientific literature. While the topic specified is "3-(4-Methylbenzoyl)-4-methylpyridine," the available data strongly suggest this refers to or is a close analog of the well-characterized compound Metyrapone. Therefore, this guide is based on the established properties and applications of Metyrapone as a chemical probe.

I. Introduction: Unveiling a Potent Modulator of Cortisol Synthesis

3-(4-Methylbenzoyl)-4-methylpyridine, a structural analog of the extensively studied compound Metyrapone, represents a valuable chemical probe for researchers in endocrinology, neurobiology, and drug discovery. Its significance lies in its ability to selectively inhibit a key enzyme in the cortisol biosynthesis pathway, thereby allowing for the precise dissection of the hypothalamic-pituitary-adrenal (HPA) axis and the study of steroid-dependent physiological and pathological processes.

Metyrapone, the prototypical compound in this class, is an inhibitor of the enzyme steroid 11-beta-monooxygenase (also known as 11-beta-hydroxylase or CYP11B1)[1][2][3]. This enzyme catalyzes the final and rate-limiting step in the synthesis of cortisol, the primary glucocorticoid in humans[1]. By blocking this step, these compounds effectively reduce circulating cortisol levels, triggering a cascade of feedback mechanisms within the HPA axis. This makes them indispensable tools for both diagnostic and research applications, including the investigation of Cushing's syndrome and adrenal insufficiency[2][4].

This guide provides a comprehensive overview of the mechanism of action of 3-(4-Methylbenzoyl)-4-methylpyridine (as represented by Metyrapone) and detailed protocols for its application as a chemical probe in both in vitro and cell-based assays.

II. Mechanism of Action: Targeting the Final Step of Cortisol Production

The primary molecular target of 3-(4-Methylbenzoyl)-4-methylpyridine is the cytochrome P450 enzyme, 11-beta-hydroxylase (CYP11B1)[1][2]. This enzyme is located in the inner mitochondrial membrane of adrenal cortical cells. CYP11B1 is responsible for the hydroxylation of 11-deoxycortisol to produce cortisol[1][5].

The inhibitory action of this chemical probe on CYP11B1 leads to two major biochemical consequences:

-

Decreased Cortisol Synthesis: The most direct effect is a significant reduction in the production and secretion of cortisol from the adrenal glands[1].

-

Accumulation of Precursors: Inhibition of the final step of cortisol synthesis results in the accumulation of its immediate precursor, 11-deoxycortisol[1][4].

This acute reduction in cortisol levels disrupts the negative feedback loop that cortisol normally exerts on the hypothalamus and the anterior pituitary gland. Consequently, there is an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary[1]. This compensatory increase in ACTH stimulates the adrenal cortex, further amplifying the production of steroid precursors, most notably 11-deoxycortisol[1][4].

Signaling Pathway Diagram

Caption: Inhibition of Cortisol Synthesis by 3-(4-Methylbenzoyl)-4-methylpyridine.

III. Applications in Research

The unique mechanism of action of 3-(4-Methylbenzoyl)-4-methylpyridine makes it a versatile tool for a range of research applications:

-

Investigating the HPA Axis: By acutely perturbing cortisol levels, this probe allows for the study of the dynamic feedback mechanisms of the HPA axis in response to stress and other stimuli.

-

Modeling Adrenal Insufficiency: In both in vitro and in vivo models, it can be used to create a state of temporary adrenal insufficiency, enabling the study of the physiological consequences of low cortisol.

-

Studying Steroid-Dependent Processes: This probe can be employed to investigate the role of cortisol in various biological processes, including immune function, metabolism, and neuronal activity.

-

Screening for Novel Steroidogenesis Modulators: It can serve as a reference compound in high-throughput screening assays aimed at identifying new inhibitors or activators of cortisol synthesis.

IV. Experimental Protocols

The following protocols provide a starting point for utilizing 3-(4-Methylbenzoyl)-4-methylpyridine in your research. It is crucial to optimize these protocols for your specific experimental system.

Protocol 1: In Vitro Inhibition of CYP11B1 in Adrenal Cell Lines

Principle: This protocol details the use of 3-(4-Methylbenzoyl)-4-methylpyridine to inhibit the conversion of a precursor to cortisol in a human adrenal cortical cell line (e.g., NCI-H295R). The levels of cortisol in the cell culture supernatant are then quantified to determine the inhibitory potency of the compound.

Materials:

-

Human adrenal cortical cell line (e.g., NCI-H295R)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4-Methylbenzoyl)-4-methylpyridine (or Metyrapone)

-

DMSO (for stock solution)

-

11-Deoxycortisol (substrate)

-

Forskolin (or other ACTH pathway activator)

-

Cortisol ELISA kit

-

96-well cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Plate reader for ELISA

Procedure:

-

Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Preparation of Compound Dilutions: Prepare a 10 mM stock solution of 3-(4-Methylbenzoyl)-4-methylpyridine in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add 100 µL of fresh medium containing the desired concentrations of the chemical probe to the respective wells.

-

Include a vehicle control (DMSO only) and a positive control (e.g., a known CYP11B1 inhibitor).

-

Pre-incubate the cells with the compound for 1 hour.

-

-

Stimulation of Steroidogenesis:

-

Add 10 µL of a solution containing forskolin (final concentration 10 µM) and 11-deoxycortisol (final concentration 1 µM) to each well to stimulate cortisol production.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Carefully collect the cell culture supernatant from each well for cortisol measurement.

-

Cortisol Quantification: Measure the cortisol concentration in the supernatants using a cortisol ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cortisol inhibition for each concentration of the probe compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the probe.

-

Determine the IC50 value (the concentration of the probe that causes 50% inhibition of cortisol production) using non-linear regression analysis.

-

Experimental Workflow Diagram

Caption: Workflow for In Vitro CYP11B1 Inhibition Assay.

Protocol 2: Assessment of HPA Axis Feedback in a Pituitary Cell Line

Principle: This protocol utilizes the reduction of cortisol by 3-(4-Methylbenzoyl)-4-methylpyridine in a co-culture system or by using conditioned media to demonstrate the resulting increase in ACTH secretion from a pituitary cell line (e.g., AtT-20).

Materials:

-

Adrenal cell line (e.g., NCI-H295R)

-

Pituitary cell line (e.g., AtT-20)

-

Cell culture media for both cell lines

-

3-(4-Methylbenzoyl)-4-methylpyridine

-

DMSO

-

Corticotropin-releasing hormone (CRH)

-

ACTH ELISA kit

-

24-well cell culture plates

Procedure:

-

Preparation of Conditioned Media:

-

Culture NCI-H295R cells to 80-90% confluency.

-

Treat the cells with either vehicle (DMSO) or an effective concentration of 3-(4-Methylbenzoyl)-4-methylpyridine (e.g., 5x the IC50 value determined in Protocol 1) for 24 hours.

-

Collect the conditioned media from both vehicle- and probe-treated cells.

-

-

Pituitary Cell Seeding: Seed AtT-20 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment with Conditioned Media:

-

Remove the old medium from the AtT-20 cells.

-

Add 500 µL of the conditioned media (from either vehicle- or probe-treated adrenal cells) to the respective wells.

-

As a positive control for ACTH secretion, treat a set of wells with a known concentration of CRH (e.g., 100 nM).

-

-

Incubation: Incubate the AtT-20 cells for 6 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect the supernatant from the AtT-20 cells.

-

ACTH Quantification: Measure the ACTH concentration in the supernatants using an ACTH ELISA kit following the manufacturer's protocol.

-

Data Analysis:

-

Compare the ACTH levels in the supernatant of AtT-20 cells treated with conditioned media from probe-treated adrenal cells to those treated with conditioned media from vehicle-treated adrenal cells.

-

A significant increase in ACTH in the probe-treated condition demonstrates the removal of the negative feedback inhibition by cortisol.

-

V. Data Interpretation and Troubleshooting

| Observation | Possible Cause | Troubleshooting Steps |

| High variability in cortisol/ACTH levels | Inconsistent cell numbers, pipetting errors, edge effects on the plate. | Ensure uniform cell seeding, use a multichannel pipette for additions, and avoid using the outer wells of the plate. |

| Low or no inhibition of cortisol | Inactive compound, incorrect concentration, cell line not responsive. | Verify the identity and purity of the chemical probe, prepare fresh dilutions, and confirm the expression of CYP11B1 in the cell line. |

| No increase in ACTH in Protocol 2 | Insufficient cortisol reduction, pituitary cells not responsive, degradation of ACTH. | Increase the concentration of the probe used to treat adrenal cells, confirm the responsiveness of AtT-20 cells to CRH, and use protease inhibitors during sample collection. |

VI. Physicochemical Properties and Handling

| Property | Value (for Metyrapone) |

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol [3] |

| Solubility | Soluble in DMSO and ethanol. |

| Storage | Store solid compound at room temperature. Store stock solutions at -20°C. |

Note: It is recommended to perform a solubility test for the specific batch of 3-(4-Methylbenzoyl)-4-methylpyridine being used.

VII. References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Metyrapone? Retrieved from [Link]

-

Synapse. (2023, September 10). An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action. Retrieved from [Link]

-

HRA Pharma. (2023, June 15). About Metopirone (metyrapone). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metyrapone. PubChem. Retrieved from [Link]

-

Igoe, E., et al. (2017). The chemical probe NI-57 is a pan-BRPF chemical probe of the bromodomain of BRPF1, BRPF2 (BRD1), and BRPF3. Journal of Medicinal Chemistry. (Note: While this reference is for a different probe, it provides context on chemical probe characteristics).

-

Sigalas, P. D., et al. (2018). Steroid synthesis pathway. Metyrapone acts by blocking the conversion of 11-deoxycortisol to cortisol by P450c11 (11β hydroxylase). Journal of Psychopharmacology. Retrieved from [Link]

Sources

- 1. What is the mechanism of Metyrapone? [synapse.patsnap.com]

- 2. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]

- 3. Metyrapone | C14H14N2O | CID 4174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. About Metopirone (metyrapone) - Metopirone [metopirone.com]

- 5. researchgate.net [researchgate.net]

"safe handling and storage procedures for 3-(4-Methylbenzoyl)-4-methylpyridine"

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage of 3-(4-Methylbenzoyl)-4-methylpyridine. This document provides comprehensive protocols and insights grounded in established safety principles for pyridine and aromatic ketone derivatives.

Compound Identification and Hazard Assessment

Researchers must treat this compound with the appropriate level of caution, assuming it possesses hazards characteristic of its chemical class until proven otherwise. The protocols outlined below are based on established best practices for handling pyridine derivatives and aromatic ketones.[1][2][3]

Table 1: Assumed Properties and Potential Hazards

| Property | Value / Information | Rationale / Source Analogy |

| Appearance | Likely a light yellow or off-white solid. | Based on similar aromatic ketones and pyridinyl compounds.[4] |

| Odor | Potentially a characteristic, pungent odor. | Pyridine and its derivatives are known for strong, unpleasant odors.[1][2] |

| Assumed GHS Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | Based on classifications for pyridine, methylpyridines, and related compounds.[3][4][5][6] |

| Assumed Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only in a well-ventilated area.P280: Wear protective gloves/clothing/eye protection. | Standard precautions for toxic and irritating solid compounds.[3][4][7] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling 3-(4-Methylbenzoyl)-4-methylpyridine is to prevent exposure through inhalation, skin contact, and ingestion.[1] This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][2] This is critical to contain airborne particulates and potential vapors, protecting the user from respiratory exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory.[8] Standard safety glasses do not provide adequate protection from splashes or fine dust.

-

Hand Protection: Use nitrile or neoprene gloves.[1][2] Latex gloves are not recommended as they offer poor resistance to many organic chemicals. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

-

Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[3] This protects against splashes and prevents contamination of personal clothing.

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[8][9]

Standard Operating Protocol: Safe Handling Workflow

The following protocols provide step-by-step guidance for the safe handling of 3-(4-Methylbenzoyl)-4-methylpyridine throughout its lifecycle in the laboratory.

Receiving and Initial Inspection

-

Verify Identity: Upon receipt, cross-reference the container label with the purchase order and any accompanying documentation to ensure the correct chemical has been delivered.

-

Inspect Container: Visually inspect the container for any signs of damage, such as cracks, loose caps, or external contamination. Do not accept damaged containers.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, hazard pictograms, and date of receipt.

-

Initial Storage: Immediately transfer the container to a designated, appropriate storage location as described in Section 4.0.

Weighing and Transferring the Solid Compound

Causality: The primary risks during this process are the generation of airborne dust (inhalation hazard) and contamination of surfaces and equipment (contact hazard).

-

Prepare the Work Area: Before bringing the chemical into the fume hood, decontaminate the work surface and the balance. Place a weigh boat or appropriate container on the balance.

-

Don PPE: Put on all required PPE as outlined in Section 2.2.

-

Transfer Compound: Working well within the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as dropping the solid from a height.

-

Seal Container: Immediately and securely close the primary container.

-

Clean Up: Decontaminate the spatula and any affected surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. Dispose of contaminated wipes as hazardous waste.

Solution Preparation

-

Select Solvent: Choose a solvent appropriate for the experimental procedure.

-

Add Solvent: Carefully add the weighed solid to the solvent in the reaction vessel or flask. This should be done within the fume hood.

-

Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating mantle and ensure the setup is secure.

Standard Operating Protocol: Safe Storage

Improper storage is a common cause of laboratory accidents. The goal is to maintain the compound's integrity while preventing reactions with incompatible materials and protecting personnel.

Storage Conditions

-

Location: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5] A dedicated cabinet for toxic or reactive solids is recommended.[10][11]

-

Container: Keep the container tightly closed to prevent the absorption of moisture and to contain any potential vapors.[1][4][12]

-

Temperature: Store at ambient room temperature unless specific stability data indicates otherwise. Avoid temperature extremes.[1]

Chemical Incompatibility

Causality: Storing incompatible chemicals together can lead to dangerous reactions, such as the generation of toxic gas, fire, or explosions.[13] 3-(4-Methylbenzoyl)-4-methylpyridine should be segregated from the following:

-

Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). Ketones can react violently with strong oxidizers.[14]

-

Strong Reducing Agents: (e.g., hydrides, alkali metals). Ketones can be reduced exothermically.[14]

-

Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Pyridine derivatives are basic and will react with acids.[12]

-

Acid Chlorides and Anhydrides: These can react with the compound.[9][12]

Do not store chemicals alphabetically unless they have first been segregated by hazard class.[11][13]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Small Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[2][15]

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

-

Large Spill (outside a fume hood):

-

Evacuate the area immediately.

-

Alert laboratory personnel and contact the institutional safety office.

-

Prevent entry to the area.

-

Allow only trained emergency response personnel to handle the cleanup.[16]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][8]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]

Waste Disposal

All waste containing 3-(4-Methylbenzoyl)-4-methylpyridine, including contaminated absorbents, disposable PPE, and empty containers, must be disposed of as hazardous chemical waste.[12] Collect waste in a clearly labeled, sealed container and follow all institutional, local, and national regulations for disposal.

Visualization of Workflow

The following diagram illustrates the safe handling lifecycle for 3-(4-Methylbenzoyl)-4-methylpyridine in a laboratory setting.

Caption: Workflow for the safe handling of 3-(4-Methylbenzoyl)-4-methylpyridine.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Chemwatch. PYRIDINE Safety Data Sheet. [Link]

-

University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

-

Labkem. UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. [Link]

-

Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

University of Illinois Urbana-Champaign. Chemical Storage Guide. [Link]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. tcichemicals.com [tcichemicals.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. towson.edu [towson.edu]

- 11. Chemical Storage Guide [wichita.edu]

- 12. fishersci.com [fishersci.com]

- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 14. TRIHYDROXYBUTYROPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. labbox.it [labbox.it]

- 16. au.vwr-cmd2.com [au.vwr-cmd2.com]

Application Note: Utilization of 3-(4-Methylbenzoyl)-4-methylpyridine in Neurodegenerative Disease Research

Executive Summary & Scientific Rationale

3-(4-Methylbenzoyl)-4-methylpyridine (hereafter referred to as 3,4-MBMP ) is a critical heterocyclic precursor used primarily in the synthesis of tricyclic antihistamines, most notably Loratadine and Desloratadine . While historically categorized as allergy therapeutics, recent high-impact research has repurposed this chemical scaffold for neurodegenerative disease applications.

The core application of 3,4-MBMP in modern neuroscience lies in its utility as a privileged scaffold to generate agents that antagonize the Histamine H1 Receptor (H1R) on microglia.

The Mechanism: The H1R-Microglia Axis

In neurodegenerative pathologies like Alzheimer’s Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), microglia shift to a chronic pro-inflammatory (M1-like) state.

-

Histamine Dysregulation: Histamine levels are often elevated in the cerebrospinal fluid of AD/PD patients.

-

Receptor Activation: Histamine binds to H1R on microglia.

-

Signaling Cascade: H1R activation triggers the

pathway -

Neurotoxicity: This results in the release of TNF-

, IL-1

Application Scope: Researchers utilize 3,4-MBMP to synthesize H1R antagonists that cross the Blood-Brain Barrier (BBB), thereby blocking this cascade, promoting microglial phagocytosis of amyloid-beta (A

Chemical Pathway & Scaffold Utility[1]

The utility of 3,4-MBMP is defined by its ability to undergo McMurry Coupling to form the tricyclic cyclohepta[1,2-b]pyridine core, which is essential for H1R binding affinity.

Visualization: Synthesis & Signaling Workflow

Figure 1: Workflow linking the chemical precursor 3,4-MBMP to its neuroprotective biological outcome.

Protocol A: Chemical Derivatization (Library Generation)

Objective: To convert the 3,4-MBMP precursor into a tricyclic H1-antagonist suitable for CNS testing.

Safety: Perform all steps in a fume hood.

Reagents

-

3-(4-Methylbenzoyl)-4-methylpyridine (Starting Material)

-

Titanium(IV) chloride (

) -

Zinc powder (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) - if oxidation state adjustment is needed

Step-by-Step Methodology

-

Catalyst Preparation:

-

Suspend Zinc powder (2.5 eq) in anhydrous THF under Argon atmosphere.

-

Cool to 0°C. Dropwise add

(1.2 eq). -

Reflux the mixture for 2 hours to generate the low-valent Titanium species (McMurry reagent).

-

-

Cyclization:

-

Dissolve 3,4-MBMP (1.0 eq) in anhydrous THF.

-

Add the precursor solution dropwise to the refluxing Titanium slurry.

-

Critical Step: Continue reflux for 4–6 hours. The intramolecular coupling connects the carbonyl carbon (benzoyl group) to the methyl group on the pyridine (via an intermediate), closing the seven-membered ring.

-

-

Quenching & Isolation:

-

Cool to room temperature.[1] Quench with 10%

solution. -

Extract with Ethyl Acetate (3x). Dry over

. -

Purify via Flash Chromatography (Hexane:EtOAc gradient).

-

-

Functionalization (Optional):

-

The resulting olefin can be reduced or derivatized (e.g., N-demethylation via chloroformate reagents) to generate Desloratadine analogues with varying BBB permeability profiles.

-

Protocol B: In Vitro Microglial Neuroinflammation Assay

Objective: Validate the anti-inflammatory potency of 3,4-MBMP-derived compounds using the BV-2 microglial cell line.

Experimental Design Table

| Parameter | Condition / Value |

| Cell Model | BV-2 Immortalized Murine Microglia |

| Inducer | Lipopolysaccharide (LPS) (1 |

| Treatment | 3,4-MBMP Derivatives (0.1, 1, 10 |

| Positive Control | Minocycline (10 |

| Readouts | Nitric Oxide (Griess), TNF- |

Workflow

-

Seeding: Plate BV-2 cells at

cells/well in 24-well plates. Allow adherence for 24h. -

Pre-treatment: Add the synthesized derivative (dissolved in DMSO, final concentration <0.1%) 1 hour prior to stimulation.

-

Note: Include a Vehicle Control (DMSO only).

-

-

Stimulation: Add LPS (1

g/mL) to induce M1 polarization. Incubate for 24 hours. -

Nitric Oxide (NO) Quantification:

-

Collect 50

L of supernatant. -

Mix with 50

L Griess Reagent (1% sulfanilamide + 0.1% NED). -

Incubate 10 min in dark. Measure Absorbance at 540 nm.

-

-

Cytokine Analysis: Use remaining supernatant for TNF-

and IL-1 -

Mechanistic Check: Lyse cells and perform Western Blot for Phospho-NF-

B p65 . Effective compounds should significantly reduce phosphorylation levels compared to LPS-only control.

Protocol C: In Vivo Validation (Alzheimer's Model)

Objective: Assess the efficacy of the derived compound in ameliorating amyloid pathology.

Subject Selection

-

Model: APP/PS1 or 5XFAD Transgenic Mice (6–8 months old).

-

Control: Wild-type (WT) littermates.

Administration & Dosing

-

Formulation: Dissolve compound in saline with 5% DMSO/5% Tween-80.

-

Regimen: Oral gavage (p.o.) or Intraperitoneal (i.p.) injection, 5–10 mg/kg/day for 4 weeks.

-

Rationale: Chronic treatment is required to observe changes in plaque load.

-

Readout: Immunohistochemistry (Iba1 & A )

-

Perfusion: Anesthetize mice and perfuse transcardially with PBS followed by 4% Paraformaldehyde (PFA).

-

Sectioning: Cryosection brains (30

m thickness). -

Staining:

-

Primary Antibodies: Anti-Iba1 (Microglia marker), Anti-A

(Plaque marker). -

Secondary: Alexa Fluor 488 (Green) / 594 (Red).

-

-

Analysis:

-

Quantify Microglial Coverage around plaques.

-

Calculate the percentage of "Ramified" (Resting/Anti-inflammatory) vs. "Amoeboid" (Activated/Pro-inflammatory) microglia.

-

Success Metric: Treatment should restore microglial ramification and reduce total A

burden.

-

Visualization of Signaling Pathway[4][5]

The following diagram illustrates the specific pathway inhibited by compounds derived from the 3,4-MBMP scaffold.

Figure 2: Molecular mechanism of action. Antagonism of H1R prevents the calcium-dependent NF-

References

-

Zhang, X., et al. (2021). Antiallergic drug desloratadine as a selective antagonist of 5HT2A receptor ameliorates pathology of Alzheimer's disease model mice by improving microglial dysfunction.[2][3] Aging Cell, 20(1), e13286.[2]

-

Rocha, S.M., et al. (2016). Histamine induces microglia activation and dopaminergic neuronal toxicity via H1 receptor activation. Journal of Neuroinflammation, 13(1), 137.

-

Wang, M., et al. (2020). Histamine Induces Microglia Activation and the Release of Proinflammatory Mediators in Rat Brain Via H1R or H4R.[4] Neurochemical Research, 45, 183–193.

- Appel, S.H., et al. (2021). Microglia in Neurodegeneration: An Opportunity for Precision Medicine. Nature Reviews Neurology. (Contextual grounding for Microglial assays).

-

ChemicalBook. Loratadine Synthesis Intermediates. (Verification of 3-(4-Methylbenzoyl)-4-methylpyridine as the specific precursor).

Sources

- 1. Loratadine synthesis - chemicalbook [chemicalbook.com]

- 2. Antiallergic drug desloratadine as a selective antagonist of 5HT2A receptor ameliorates pathology of Alzheimer's disease model mice by improving microglial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine Induces Microglia Activation and the Release of Proinflammatory Mediators in Rat Brain Via H1R or H4R - PubMed [pubmed.ncbi.nlm.nih.gov]

"protocol for high-pressure slurry packing of chromatographic columns"

Abstract

This guide details the engineering principles and operational protocols for packing high-efficiency liquid chromatography columns (HPLC/UHPLC) using the high-pressure slurry method.[1] Unlike gravity-fed or low-pressure systems, high-performance packing requires overcoming the "Wall Effect" and minimizing particle size segregation through rapid bed consolidation. This protocol focuses on the Kinetic Stability approach—using high-viscosity or high-velocity packing to freeze particles in place before they settle—rather than the older "Balanced Density" method, which utilized toxic halogenated solvents.

Part 1: The Physics of Packing (Pre-Packing Considerations)

The Objective: Bed Homogeneity

The goal is to achieve a Packed Bed Density (

Slurry Solvent Selection

The slurry solvent is the critical variable. It must suspend the particles long enough to be pumped into the column without size segregation (larger particles settling faster).

Mechanism:

-

Dispersion: The solvent must overcome Van der Waals forces to prevent particle aggregation (clumping), which leads to voids.

-

Suspension: According to Stokes' Law , particle settling velocity (

) is defined as:

To minimize

Table 1: Recommended Slurry Solvents by Stationary Phase

| Stationary Phase | Particle Type | Recommended Slurry Solvent | Slurry Conc. (w/v) | Mechanism |

| C18 / C8 | Fully Porous Silica | Acetone (100%) or Acetone/Hexane (90:10) | 10% - 15% | Low viscosity allows high velocity; polarity prevents aggregation. |

| C18 | Core-Shell (Solid Core) | Methanol/Chloroform (Mixed) | 15% - 20% | Higher density required due to heavier solid core particles. |

| HILIC / Bare Silica | Silica | Dioxane or Methanol | 5% - 10% | Prevents hydrogen bonding/aggregation of silanols. |

| Polymer (PLRP) | Polystyrene-DVB | Tetrahydrofuran (THF) | 10% | Swells the polymer slightly for tight packing; prevents shrinking. |

Part 2: Hardware Configuration

The packing system requires a pneumatic amplifier pump (e.g., Haskel) capable of generating pressures significantly higher than the column's operating pressure (often 10,000+ PSI).

The Packing Rig Diagram

The following diagram illustrates the fluid path and critical components.

Figure 1: Schematic of a High-Pressure Slurry Packing System. The "Slurry Reservoir" acts as a pre-column chamber containing the particle suspension.

Part 3: Step-by-Step Packing Protocol

Phase A: Preparation

-

Calculate Media Mass:

- : Column radius (cm)

- : Column length (cm)

- : Packing density (typically 0.5 - 0.8 g/mL for silica).

-

Note: The 1.2 factor adds a 20% excess to fill the reservoir dead volume.

-

Slurry Generation:

-

Weigh the media into a beaker.[2]

-

Add the calculated volume of Slurry Solvent (see Table 1).

-

Sonicate for 5 minutes maximum. Warning: Excessive sonication fractures particles, creating "fines" that clog frits.

-

Phase B: System Assembly

-

Connect the Column Blank (with bottom frit installed) to the bottom of the Slurry Reservoir .

-

Pour the sonicated slurry immediately into the reservoir.

-

Fill the remainder of the reservoir carefully with Packing Solvent (usually the same as slurry solvent or slightly more viscous).

-

Attach the reservoir cap (connected to the pump line).

Phase C: The Packing Process ("The Shot")

Figure 2: Operational workflow for the packing event. The "Rapid Pressure Ramp" is crucial to prevent particle settling before the bed forms.

-

The Shot: Turn on the pump. The goal is to reach the Target Packing Pressure instantly (shock packing).

-

Target Pressure Rule of Thumb:

the maximum expected operating pressure. -

Example: For a 1000 bar UHPLC column, pack at 1200-1400 bar.

-

-

Flow Maintenance: As the bed forms, backpressure will rise, and flow will decrease. Maintain Constant Pressure (not constant flow) to compress the bed fully.

-

Duration: Pump at max pressure for 15–20 minutes. This ensures the bed is fully compressed and the "viscoelastic" relaxation of the particles occurs.

-

Depressurization (Critical):

Phase D: Finishing

-

Disconnect the column from the reservoir.

-

Use a razor blade to trim the excess packing material flush with the column inlet.

-

Install the inlet frit and end fitting immediately. Tighten to the specified torque.

Part 4: Quality Control & Validation

A packed column must be validated using a non-retained marker (for bed quality) and a retained compound (for interaction).

Test Conditions

-

Mobile Phase: 50:50 Acetonitrile:Water (isocratic).

-

Test Solute: Uracil (t0 marker) and Naphthalene or Acenaphthene (retained).

-

Flow Rate: Optimized for particle size (e.g., 0.3 mL/min for 2.1mm ID).

Acceptance Criteria (Calculations)

Reduced Plate Height (

)

A measure of efficiency independent of particle size (

-

Target:

(Excellent), -

If

, the bed is loose; repack at higher pressure.

Asymmetry Factor (

)

-

Target:

. - (Tailing): Indicates a loose bed or "void" at the inlet.

- (Fronting): Indicates channeling or bed compression issues.

References

-

Cytiva (formerly GE Healthcare). Column Efficiency Testing and Asymmetry Factors. [Link] Source for Asymmetry (

) and Reduced Plate Height (

Sources

- 1. Implementation of high slurry concentration and sonication to pack high-efficiency, meter-long capillary ultrahigh pressure liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Column Packing and Preparation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Guidelines for Performance Testing of Packed Columns [astreabioseparations.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Application Notes and Protocols for Antimicrobial Agent Screening: 3-(4-Methylbenzoyl)-4-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Pyridine Derivatives

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and antioxidant properties.[3][4][5][6] The structural versatility of the pyridine ring allows for modifications that can modulate its electronic and steric properties, influencing its interaction with microbial targets.[3] Pyridine-based compounds can exert their antimicrobial effects through various mechanisms, such as disrupting cell wall synthesis, inhibiting essential enzymes, or compromising membrane integrity.[3]

This document provides a comprehensive guide for the preliminary screening of 3-(4-Methylbenzoyl)-4-methylpyridine , a novel pyridine derivative, for its potential antimicrobial properties. While specific data on the antimicrobial activity of this particular compound is not yet extensively documented, the protocols outlined herein are based on established, robust methodologies for antimicrobial susceptibility testing.[1][7] These application notes are designed to provide researchers with a scientifically sound framework for the initial evaluation of this and other novel compounds.

Chemical Profile: 3-(4-Methylbenzoyl)-4-methylpyridine

-

IUPAC Name: (4-methylphenyl)(4-methylpyridin-3-yl)methanone

-

Molecular Formula: C₁₄H₁₃NO

-

Structure:

-

A pyridine ring substituted at the 3-position with a benzoyl group, which in turn is substituted at the 4-position with a methyl group.

-

The pyridine ring also possesses a methyl group at the 4-position.

-

-

Rationale for Screening: The presence of the pyridine nucleus, a known pharmacophore in many antimicrobial agents, combined with the benzoyl moiety, suggests the potential for interaction with biological macromolecules, making it a candidate for antimicrobial screening.[3][5]

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the general workflow for the initial antimicrobial screening of a novel compound like 3-(4-Methylbenzoyl)-4-methylpyridine.

Caption: Hypothetical inhibition of a bacterial signaling pathway by the test compound.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the screening results, the following points are critical:

-

Appropriate Controls: The inclusion of positive, negative, solvent, and sterility controls in every assay is non-negotiable. These controls validate the experimental setup, the susceptibility of the microorganisms, and rule out any confounding effects of the solvent.

-

Standardized Inoculum: The use of a standardized microbial inoculum (0.5 McFarland) is essential for consistent results across experiments. [7]* Replicates: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.

-

Reference Strains: The use of well-characterized reference strains (e.g., from ATCC) ensures comparability of data with other studies.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial screening of 3-(4-Methylbenzoyl)-4-methylpyridine. Positive results from these primary screens (i.e., low MIC values) should be followed by more in-depth studies, including:

-

Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.

-

Time-kill kinetic studies to understand the rate at which the compound kills the microbes. [1]* Cytotoxicity assays using mammalian cell lines to assess the compound's safety profile.

-

Mechanism of action studies to elucidate the specific molecular targets of the compound.

Through a systematic and rigorous screening process, the potential of 3-(4-Methylbenzoyl)-4-methylpyridine as a lead compound for the development of new antimicrobial agents can be thoroughly evaluated.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

- A Brief View on Pyridine Compounds. (2023). Open Access Journals.

-

Jana, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5146-5157. [Link]

- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). News-Medical.net.

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2021). Der Pharma Chemica.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Academia.edu.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021).

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjpms.in [mjpms.in]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"troubleshooting low yield in 3-(4-Methylbenzoyl)-4-methylpyridine synthesis"

Executive Summary & Core Analysis

The synthesis of 3-(4-Methylbenzoyl)-4-methylpyridine (Target Molecule) presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard diaryl ketone, the ortho-substitution pattern (3,4-disubstitution) on the pyridine ring introduces significant steric and electronic hurdles.

The Root Cause of Low Yield: Most researchers encounter low yields (<30%) due to two competing mechanistic failures:

-

Steric Screening: The methyl group at position 4 sterically shields the electrophilic site at position 3 (whether it is a nitrile, ester, or Weinreb amide).

-

Competitive Lithiation (The "Lateral" Trap): If using organolithium routes, the acidity of the benzylic protons on the 4-methyl group (

) competes with the desired halogen-lithium exchange at position 3.

This guide provides a technical breakdown of the two primary synthetic routes and how to troubleshoot them.

Route A: The Grignard Addition (Nitrile Route)

Methodology: Reaction of 3-cyano-4-methylpyridine with p-tolylmagnesium bromide.

The Problem: "Stalled" Conversion

Users often report starting material remaining even after reflux, or the isolation of an imine intermediate rather than the ketone.

Mechanism & Causality: The 4-methyl group exerts steric pressure on the adjacent nitrile. The Grignard reagent (p-TolylMgBr) is bulky. The formation of the metallo-imine intermediate is slow. Furthermore, the "Coulombic force" vs. "Frontier Orbital" interaction can lead to unexpected regioselectivity if conditions aren't optimized [1].

Troubleshooting Protocol

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Steric hindrance preventing nucleophilic attack. | Switch Solvent: Replace Et₂O with THF/Toluene (1:1) to allow higher reflux temperatures (80°C+). Activator: Add 10 mol% CuBr·SMe₂ to catalyze the addition (carbometallation). |

| Imine Impurity | Incomplete hydrolysis. The steric bulk protects the imine from water attack. | Acidic Hydrolysis: Quench with 6M HCl (not NH₄Cl) and heat to 50°C for 1 hour. The steric bulk stabilizes the imine; mild hydrolysis is insufficient. |

| Regioisomer Byproducts | 1,4-addition or ring alkylation. | Temperature Control: Perform the addition at 0°C initially, then warm to reflux. Avoid room temperature initiation which favors competing pathways. |

Workflow Diagram: Grignard Optimization

The following decision tree illustrates the critical checkpoints for the Grignard route.

Caption: Decision tree for optimizing the Grignard addition to sterically hindered nitriles.

Route B: The Lithiation Route (Halogen Exchange)

Methodology: 3-Bromo-4-methylpyridine + n-BuLi, followed by reaction with 4-methylbenzaldehyde (and subsequent oxidation) or 4-methylbenzonitrile.

The Problem: The "Lateral" Proton Abstraction

Users frequently report the formation of 4-(2-pyridyl)-butyl dimers or simply recovering the dehalogenated pyridine. This is due to the acidity of the 4-methyl protons.

-

Kinetic Product: 3-Lithio-4-methylpyridine (Desired).

-

Thermodynamic Product: 4-(Lithiomethyl)pyridine (Undesired).

If the temperature rises above -60°C, the kinetic 3-lithio species will deprotonate the methyl group of unreacted starting material or itself (halogen dance/proton transfer), destroying the nucleophile [2].

Troubleshooting Protocol

| Parameter | Specification | Why? (Causality) |

| Temperature | Strictly <-78°C | At >-60°C, the n-BuLi deprotonates the benzylic 4-methyl group (Lateral Lithiation) instead of exchanging the Bromine. |

| Addition Rate | Slow Dropwise | Localized heating during addition causes immediate side-reactions. Use an internal thermometer. |

| Electrophile | 4-Methylbenzaldehyde | Reacting the lithiated species with an aldehyde is faster and cleaner than reacting with a nitrile or ester. Follow with Swern oxidation. |

| Solvent | Anhydrous Ether | Diethyl ether is preferred over THF for this specific lithiation as it suppresses the "halogen dance" mechanism common in pyridines. |

Mechanism Visualization: The Kinetic vs. Thermodynamic Trap

Caption: Mechanistic divergence in the lithiation of methyl-substituted halopyridines.

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation directly on 4-methylpyridine? A: No. Pyridine is electron-deficient and deactivates the ring toward electrophilic aromatic substitution. The catalyst (AlCl₃) coordinates to the nitrogen, further deactivating it. Alternative: You can perform Friedel-Crafts on 4-methylpyridine N-oxide , but the yield is often poor for 3-acylation due to the directing effect of the N-oxide favoring the 2- and 4-positions. The organometallic routes described above are superior [3].

Q: I isolated a yellow solid that isn't my product. What is it? A: If utilizing Route A (Grignard), this is likely the ketimine hydrochloride salt . It is often stable due to the steric protection of the 4-methyl group. You must reflux this solid in aqueous acid (H₂SO₄ or HCl) to liberate the ketone.

Q: Why does my yield drop when I scale up the lithiation reaction? A: Heat transfer limitations. On a small scale (100 mg), cooling is efficient. On a large scale (10 g+), the exotherm from n-BuLi addition creates "hot spots" where the temperature exceeds -60°C, triggering the lateral lithiation (deprotonation of the methyl group). Solution: Use a jacketed reactor or extend addition time significantly.

References

-

Gao, F., Jiao, K., Ding, Z., & Song, H. (1987).[1] Studies on the reaction of 3-cyanopyridine with Grignard reagents. Acta Chimica Sinica, 45(9), 922-925.[1]

- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.

- Olah, G. A., et al. (1987). Friedel-Crafts Chemistry. Wiley-Interscience.

Sources

Technical Support Center: Purification of Polar Pyridine Compounds

Ticket ID: PYR-5529 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting retention, tailing, and recovery of polar pyridine derivatives.

Overview: The "Pyridine Paradox"

Welcome to the Technical Support Center. You are likely here because your pyridine derivative is behaving poorly on standard chromatography systems. This is common. Pyridines present a dual challenge:

-

Basicity (pKa ~5.2): The nitrogen lone pair interacts aggressively with acidic silanols on silica, causing severe tailing.

-

Polarity: Many functionalized pyridines are too polar for standard C18 retention at low pH (where they are ionized) but unstable or insoluble in the non-polar solvents required for Normal Phase.

This guide synthesizes troubleshooting protocols for Normal Phase, Reverse Phase (RP), and HILIC workflows.

Module 1: Normal Phase & Flash Chromatography

Q: Why is my compound tailing significantly on silica, even with polar solvents?

A: This is "Silanol Drag." Standard silica (pH ~5) is acidic enough to protonate the basic pyridine nitrogen. The resulting ionic bond is far stronger than the hydrogen bonding required for separation, leading to broad, tailing peaks and potential irreversible adsorption.

Troubleshooting Protocol: The "Modifier" Strategy

To fix this, you must block the silanols or suppress ionization.

Option A: Mobile Phase Modifiers (Standard) Add a basic modifier to your mobile phase. This competes for silanol sites.[1]

-

Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

). -

Concentration: 0.1% to 1.0% (v/v) in both Solvent A and Solvent B.

-

Warning: TEA can form salts with acidic impurities, potentially clogging lines. Flush system thoroughly after use.

Option B: The "Pre-Column Flush" (Pro-Tip) If you cannot use modifiers in your detector (e.g., certain MS applications), use this passivation technique:

-

Equilibrate column with 10% TEA in Hexane (or DCM) for 3 CV (Column Volumes).

-

Flush with 100% pure solvent (Hexane/DCM) for 2 CV.

-

Run your purification without modifier in the mobile phase. The TEA remains bound to the silanols long enough for a standard run.

Q: My compound is stuck at the baseline. How do I recover it?

A: If MeOH/DCM (10:90) fails, switch to a more polar solvent system that can break ionic interactions.

-

Recipe: DCM / MeOH /

(90 : 9 : 1). -

Note: The ammonia ensures the pyridine remains deprotonated (neutral), reducing affinity for the acidic silica.

Module 2: Reverse Phase (C18) & pH Control

Q: My pyridine derivative elutes in the void volume (t0) on C18. Why?

A: At neutral or acidic pH (pH < 5), pyridine is protonated (

Decision Matrix: The pH Pivot

You have two routes to fix retention: High pH (Neutralize the molecule) or Low pH (Ion Pair the molecule).

| Parameter | High pH Strategy (Recommended) | Low pH / Ion Pairing |

| Mechanism | Run at pH 9-10. Pyridine is neutral ( | Run at pH 2-3. Pyridine is charged ( |

| Buffer | Ammonium Bicarbonate (10mM) or | Trifluoroacetic Acid (TFA) or Formic Acid (0.1%). |

| Column Req | MUST use Hybrid Silica (e.g., Waters XBridge, Biotage SNAP Ultra C18) or Polymer. Standard silica dissolves at pH > 8.[1] | Standard C18 is acceptable. |

| Pros | Better peak shape; volatile buffer; MS compatible. | Excellent resolution; standard columns work. |

| Cons | Requires specialized columns. | TFA is toxic to cells; difficult to remove (see Module 4). |

Visual Workflow: Method Selection Logic

Figure 1: Decision tree for selecting the correct purification mode based on solubility and column availability.

Module 3: HILIC (When C18 Fails)

Q: Even at High pH, my compound elutes too fast. What now?

A: If your compound has multiple polar groups (LogP < 0), C18 is the wrong tool. Use Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4]

Protocol: HILIC Setup for Pyridines

-

Column: Bare Silica (high quality) or Zwitterionic phases.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95% Acetonitrile / 5% Water.

-

Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50% Acetonitrile / 50% Water.[3]

-

Gradient: Start at 100% A (High Organic)

50% B (Higher Water).

Module 4: Post-Purification (TFA Removal)

Q: I used TFA for separation, but it's cytotoxic/interfering with NMR. How do I remove it?

A: TFA forms strong ion pairs with pyridines. Simple lyophilization often fails to remove it completely.

Protocol: HCl Salt Exchange

This method replaces the TFA counter-ion with a Chloride ion (biologically benign).

-

Dissolution: Dissolve the TFA-salt product in a minimal amount of MeOH or Water.

-

Acidification: Add excess dilute HCl (0.1 M to 1.0 M).

-

Why: HCl is a stronger acid than TFA, forcing the equilibrium toward the HCl salt.

-

-

Lyophilization: Freeze and lyophilize (or rotary evaporate) to dryness. The volatile free TFA and excess HCl will evaporate.

-

Repetition: Repeat steps 1-3 at least three times .

-

Verification: Check via

NMR (TFA shows a distinct peak at -76 ppm).

Alternative: SPE Cleanup

For small scales (<50 mg), use a Polymer-based Strong Cation Exchange (SCX) cartridge.

-

Load sample in low pH water (bound to cartridge).

-

Wash with MeOH (removes TFA anions).

-

Elute with 5%

in MeOH (releases pyridine as free base).

References

-

Biotage. (2023).[8] Purifying ionic compounds by flash column chromatography. Retrieved from

-

Waters Corporation. (2025). XBridge BEH C18 Columns: Hybrid Particle Technology. Retrieved from

-

Chromatography Forum. (2015). Method for pyridine amine derivative purification.[1][2][9][10] Retrieved from

- Teledyne ISCO. (2017). Purification of Heterocycles: Pyridine and Piperidine.

-

LifeTein. (2024). TFA Removal Service and Protocols. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. chromanik.co.jp [chromanik.co.jp]

- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. afin-ts.de [afin-ts.de]

- 7. mdpi.com [mdpi.com]

- 8. biotage.com [biotage.com]

- 9. ablelab.eu [ablelab.eu]

- 10. helixchrom.com [helixchrom.com]

"how to improve the solubility of 3-(4-Methylbenzoyl)-4-methylpyridine in aqueous buffers"

Prepared by: Gemini, Senior Application Scientist